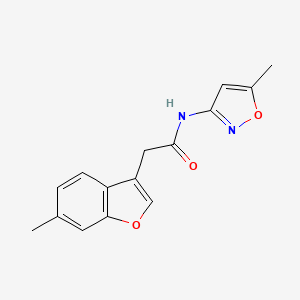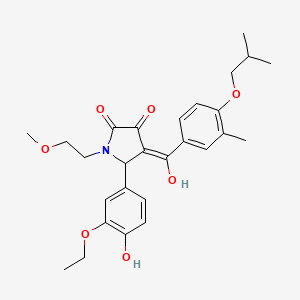![molecular formula C31H26N2O2 B5373842 N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide](/img/structure/B5373842.png)
N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide, commonly known as BPVM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPVM is a type of malonamide compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of BPVM is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. BPVM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BPVM has been shown to have significant biochemical and physiological effects, particularly in cancer cells. Studies have shown that BPVM can inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells. BPVM has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using BPVM in lab experiments is its high fluorescence intensity, which makes it a useful tool for imaging and detection applications. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of BPVM. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of BPVM's potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, the use of BPVM as a fluorescent probe for the detection of metal ions and other analytes could be further explored.
Synthesis Methods
BPVM can be synthesized using various methods, including the reaction of malonamide with phenylacetylene and phenylboronic acid. Another method involves the reaction of malonamide with 2-phenylacetonitrile and phenylboronic acid. The synthesis of BPVM requires careful attention to the reaction conditions, such as temperature, solvent, and reaction time, to obtain a high yield of the desired product.
Scientific Research Applications
BPVM has been studied for its potential applications in various fields, including analytical chemistry, materials science, and biomedical research. In analytical chemistry, BPVM has been used as a fluorescent probe for the detection of metal ions. In materials science, BPVM has been used as a building block for the synthesis of luminescent materials. In biomedical research, BPVM has been studied for its potential as an anti-cancer agent.
properties
IUPAC Name |
N,N'-bis[4-[(E)-2-phenylethenyl]phenyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c34-30(32-28-19-15-26(16-20-28)13-11-24-7-3-1-4-8-24)23-31(35)33-29-21-17-27(18-22-29)14-12-25-9-5-2-6-10-25/h1-22H,23H2,(H,32,34)(H,33,35)/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHYYYRFGJALHQ-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)CC(=O)NC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)CC(=O)NC3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[3-methoxy-4-(3-methylbutoxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5373763.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5373769.png)
![1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5373774.png)
![(3R*,3aR*,7aR*)-1-(6-methoxypyrimidin-4-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5373782.png)
![N-{2-ethoxy-5-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B5373785.png)
![5-{2-[4-(allylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5373790.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373797.png)
![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinamine dihydrochloride](/img/structure/B5373811.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5373840.png)
![8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)
